N-(3-methylphenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide
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Description
N-(3-methylphenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C19H16N4OS2 and its molecular weight is 380.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with (thio)urea derivatives have been used as organocatalysts in organic chemistry . They are known to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Mode of Action
Based on the properties of similar compounds, it can be inferred that zinc02889241 might interact with its targets through double hydrogen bonding . This interaction could lead to the activation of substrates and stabilization of partially developing negative charges in the transition states .
Biochemical Pathways
Similar compounds have been extensively used in promoting organic transformations . Therefore, it’s plausible that ZINC02889241 could influence various biochemical pathways through its organocatalytic properties .
Result of Action
Based on the properties of similar compounds, it can be inferred that zinc02889241 might induce changes at the molecular level by activating substrates and stabilizing partially developing negative charges in the transition states .
Action Environment
Similar compounds have shown high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . These properties suggest that ZINC02889241 might also exhibit similar characteristics, which could be influenced by environmental factors.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS2/c1-13-6-5-9-15(10-13)20-17(24)12-26-19-22-21-18-23(19)16(11-25-18)14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWHCEBZUQMZBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C(=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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